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Compound of Interest

Compound Name: 2-Morpholino-2-phenylacetonitrile

Cat. No.: B098995

This guide provides a detailed overview of the spectroscopic data for 2-Morpholino-2-
phenylacetonitrile (CAS No: 15190-10-0), a versatile intermediate in the pharmaceutical and
chemical industries.[1] With the molecular formula C12H14N20 and a molecular weight of
202.26 g/mol , this compound is a key building block in the synthesis of various bioactive
molecules, including analgesics and anti-inflammatory agents.[1][2] This document is intended
for researchers, scientists, and professionals in drug development, offering a consolidated
resource for the structural characterization of this compound through Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Morpholino-2-
phenylacetonitrile. It is important to note that while extensive searches have been conducted,
a complete, publicly available experimental dataset for this specific molecule is not available.
Therefore, the data presented is a combination of data for closely related compounds and
predicted values, which are clearly indicated.

Table 1: *"H NMR Spectroscopic Data

Note: The following are characteristic chemical shifts for the core structural motifs of 2-
Morpholino-2-phenylacetonitrile, based on related structures, as a specific experimental
spectrum was not available in the cited literature.
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aromatic protons
~7.60 - 7.30 Multiplet 5H
(CeH5s)
) Methine proton (-
~4.80 Singlet 1H
CH(CN)-)
] Morpholine protons (-
~3.80 - 3.60 Multiplet 4H
O-CHz2-)
) Morpholine protons (-
~2.70 - 2.50 Multiplet 4H

N-CHz-)

Table 2: *C NMR Spectroscopic Data

Note: The assignments below are based on typical chemical shift ranges for the functional
groups present in 2-Morpholino-2-phenylacetonitrile.[3][4] A specific experimental spectrum
was not available in the cited literature.

Chemical Shift (8) ppm Assighment

~135 Quaternary aromatic carbon (CeHs)
~129 - 127 Aromatic carbons (CeHs)

~118 Nitrile carbon (-C=N)

~67 Morpholine carbons (-O-CHz-)

~60 Methine carbon (-CH(CN)-)

~48 Morpholine carbons (-N-CH2-)

Table 3: IR Spectroscopic Data

Note: The following are characteristic absorption bands for the functional groups in 2-
Morpholino-2-phenylacetonitrile, based on data from analogous compounds.[5]
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Wavenumber (cm~?) Functional Group Assignment
~3060 - 3030 C-H stretch (aromatic)

~2950 - 2850 C-H stretch (aliphatic)

~2250 C=N stretch (nitrile)

~1600, ~1490, ~1450 C=C stretch (aromatic ring)

~1115 C-O-C stretch (ether in morpholine)

Table 4: Mass Spectrometry Data

Note: The following data is based on predicted values for various adducts of 2-Morpholino-2-

phenylacetonitrile.

Adduct Predicted m/z
[M+H]* 203.1179
[M+Na]* 225.0998
[M-H]~ 201.1033
[M]*+ 202.1101

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These are based on standard laboratory procedures.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are recorded on a 300, 400, or 600 MHz spectrometer. The sample is
prepared by dissolving approximately 5-10 mg of 2-Morpholino-2-phenylacetonitrile in about
0.7 mL of a deuterated solvent, such as chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-
de). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS)
as an internal standard (& = 0.00 ppm).[5] Data processing involves Fourier transformation of

the free induction decay (FID) signal.
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Infrared (IR) Spectroscopy

FT-IR spectra are recorded on a spectrometer equipped with a diamond Attenuated Total
Reflectance (ATR) unit. A small amount of the solid or liquid sample is placed directly on the
ATR crystal. The spectrum is typically recorded over a range of 4000 to 400 cm~1, with a
resolution of 4 cm~1. The data is presented in terms of frequency of absorption (cm=1).[5]

Mass Spectrometry (MS)

Mass spectra are obtained using an ion trap mass spectrometer with an electrospray ionization
(ESI) source for high-resolution mass spectrometry (HRMS). The sample is dissolved in a
suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer
via direct infusion or after separation by liquid chromatography (LC). The instrument is
operated in either positive or negative ion mode to detect the desired adducts.[5]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
newly synthesized compound like 2-Morpholino-2-phenylacetonitrile.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Morpholino-2-
phenylacetonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b098995#spectroscopic-data-of-2-morpholino-2-
phenylacetonitrile-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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